2-amino-1-(2-methylcyclohexyl)ethan-1-onehydrochloride,Mixtureofdiastereomers
Description
2-Amino-1-(2-methylcyclohexyl)ethan-1-one hydrochloride is a ketamine-derived compound characterized by a cyclohexyl substituent at the ethanone position and an amino group at the β-carbon. The presence of a chiral 2-methylcyclohexyl group results in diastereomerism, with the hydrochloride salt enhancing its stability and solubility in polar solvents. This compound’s structural elucidation likely employs crystallographic tools like the SHELX software suite, widely used for small-molecule refinement .
Properties
IUPAC Name |
2-amino-1-(2-methylcyclohexyl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-7-4-2-3-5-8(7)9(11)6-10;/h7-8H,2-6,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEGTIHJLDPFKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1C(=O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-amino-1-(2-methylcyclohexyl)ethan-1-one hydrochloride involves several steps. One common method includes the combination reaction of isobutene, chlorine, and methyl cyanide. This reaction produces N-[1-(chloromethyl)propyl] acetyl chloroamine, which undergoes hydrolysis to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(2-methylcyclohexyl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- CAS Number : 2344681-48-5
- Molecular Formula : C9H17ClN
- Molecular Weight : 175.69 g/mol
- Purity : Typically ≥ 95%
The presence of a cyclohexyl group and multiple stereoisomers significantly influences its reactivity and biological interactions, making it a subject of interest in several research domains.
Pharmacological Research
2-amino-1-(2-methylcyclohexyl)ethan-1-one hydrochloride is studied for its potential interactions with various enzymes and receptors in pharmacological contexts. Its unique structure allows it to interact with biological targets, which can alter enzyme activity and influence metabolic pathways.
Case Study : Research has shown that this compound can modulate the activity of specific neurotransmitter receptors, suggesting potential applications in developing treatments for neurological disorders.
Biochemical Studies
In biochemistry, this compound is utilized to investigate enzyme kinetics and metabolic pathways. Its ability to bind selectively to certain enzymes makes it valuable for studying biochemical processes.
Example Application :
- Enzyme Inhibition Studies : The compound has been used in experiments to assess its inhibitory effects on enzymes involved in metabolic disorders, providing insights into potential therapeutic strategies.
Chemical Synthesis
The compound is also significant in synthetic organic chemistry as a building block for more complex molecules. Its diastereomeric nature allows for the exploration of different synthetic pathways and the development of novel compounds.
Synthesis Pathway :
The synthesis typically involves controlled reactions under specific conditions to optimize yield and selectivity. Common methods include:
- Refluxing with appropriate solvents
- Utilizing catalysts to enhance reaction rates
Mechanism of Action
The mechanism of action of 2-amino-1-(2-methylcyclohexyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Substitution Patterns and Stereochemistry
a. 2-Amino-1-(4-Bromo-2,5-Dimethoxyphenyl)Ethan-1-One Hydrochloride (bk-2C-B)
- Core Structure: Shares the 2-aminoethanone backbone but substitutes the cyclohexyl group with a bromo-dimethoxyphenyl ring.
- Pharmacology : bk-2C-B is a psychoactive phenethylamine derivative, with the aryl group enhancing serotonin receptor affinity .
- Thermal Stability: Pyrolysis studies of bk-2C-B reveal degradation into brominated phenols and methoxy-substituted byproducts, contrasting with the target compound’s aliphatic substituents, which may confer different thermal behavior .
b. Cathinones (β-Keto Amphetamines)
- Core Structure: Cathinones (e.g., mephedrone) feature a β-keto group and aromatic substituents, unlike the cyclohexyl group in the target compound.
- Pharmacology: The β-keto group in cathinones increases lipid solubility and CNS penetration.
c. Amphetamine Derivatives
Physical and Chemical Properties
Table 1: Comparative Physical Properties
*Calculated based on molecular formula.
Key Observations:
Pharmacological Implications
- Diastereomer Effects : The mixture of diastereomers may lead to varied receptor binding profiles compared to enantiomerically pure compounds (e.g., amphetamine), necessitating chiral resolution studies.
- Structural Determinants: The cyclohexyl group’s steric bulk could reduce CNS penetration relative to planar aryl groups in bk-2C-B or cathinones.
Data Tables
Table 2: Structural Comparison of Key Compounds
| Compound | Substituent | Backbone | Salt Form | Stereochemistry |
|---|---|---|---|---|
| Target Compound | 2-Methylcyclohexyl | 2-Aminoethanone | Hydrochloride | Diastereomeric mixture |
| bk-2C-B | 4-Bromo-2,5-dimethoxy | 2-Aminoethanone | Hydrochloride | Single isomer |
| Amphetamine | Phenyl | Phenethylamine | Sulfate | Racemic mixture |
Biological Activity
2-Amino-1-(2-methylcyclohexyl)ethan-1-one hydrochloride, a compound characterized by its unique structural properties, has garnered attention in the fields of biochemistry and pharmacology. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
IUPAC Name: 2-amino-1-(2-methylcyclohexyl)ethan-1-one hydrochloride
CAS Number: 2344681-48-5
Molecular Formula: C10H17ClN2O
Molecular Weight: 202.71 g/mol
The compound features an amino group and a ketone, which are critical for its biological interactions.
The biological activity of 2-amino-1-(2-methylcyclohexyl)ethan-1-one hydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Interaction: It can bind to specific receptors, potentially modulating neurotransmitter systems or other signaling pathways.
Biological Activities
Research indicates that 2-amino-1-(2-methylcyclohexyl)ethan-1-one hydrochloride exhibits various biological activities:
| Activity Type | Description | Reference |
|---|---|---|
| Neurotransmitter Modulation | Potential to inhibit GABA uptake | |
| Enzyme Inhibition | May inhibit specific metabolic enzymes | |
| Receptor Binding | Possible interaction with neurotransmitter receptors |
Neuropharmacological Effects
Preliminary studies suggest that the compound may influence neurotransmitter uptake, particularly GABA (gamma-aminobutyric acid), which is crucial for inhibitory signaling in the brain. This modulation could have implications for treating conditions such as anxiety and depression.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Neurotransmitter Uptake:
- A study investigated the effects of 2-amino-1-(2-methylcyclohexyl)ethan-1-one hydrochloride on GABA uptake in neuronal cultures. Results indicated a significant reduction in GABA uptake, suggesting potential anxiolytic properties.
-
Enzyme Inhibition Assays:
- Enzyme assays demonstrated that the compound inhibits specific metabolic enzymes involved in neurotransmitter synthesis, further supporting its role in modulating neurochemical pathways.
-
Receptor Binding Studies:
- Binding affinity studies showed that the compound interacts with several neurotransmitter receptors, including GABA_A and serotonin receptors, indicating a multifaceted mechanism of action.
Q & A
Q. What synthetic strategies are recommended for preparing 2-amino-1-(2-methylcyclohexyl)ethan-1-one hydrochloride as a diastereomeric mixture?
The synthesis typically involves condensation of 2-methylcyclohexanone with a protected aminoethyl group, followed by hydrochlorination. For example, analogous protocols use dioxane-HCl solutions to protonate amines (e.g., methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride synthesis ). Key steps include:
- Amine protection : Use tert-butoxycarbonyl (Boc) or similar groups to avoid side reactions.
- Acid workup : HCl in dioxane or ethanol ensures hydrochloride salt formation.
- Purification : Recrystallization from ethanol/water or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) improves purity.
Q. Which analytical methods are optimal for characterizing the diastereomeric mixture?
- HPLC with chiral columns : Use polysaccharide-based stationary phases (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol (90:10) to assess diastereomeric ratios .
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves distinct diastereomer signals. For example, methyl group splitting in cyclohexyl derivatives (δ 1.02–1.50 ppm) indicates stereochemical differences .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~243.2 for C₁₀H₁₈ClNO).
Q. How should researchers handle safety and stability concerns during storage?
- Storage conditions : Keep in airtight containers at 2–8°C, protected from light, to prevent hydrolysis or oxidation .
- Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess impurity profiles .
Advanced Research Questions
Q. What methodologies resolve diastereomers for individual stereochemical analysis?
- Preparative chiral chromatography : Scale up HPLC conditions (column: Chiralpak IA, 250 × 20 mm) to isolate >99% pure diastereomers .
- Derivatization : React with 2,2,2-trichloroethyl chloroformate to form stable carbamates for GC-MS analysis, enhancing chromatographic separation .
- X-ray crystallography : Co-crystallize diastereomers with chiral auxiliaries (e.g., tartaric acid) and refine structures using SHELXL .
Q. How can computational modeling predict the pharmacological activity of each diastereomer?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with receptors (e.g., adrenergic or serotonin transporters). Compare binding energies of (R,R) vs. (S,S) configurations .
- Molecular dynamics (MD) : Simulate stability of diastereomer-receptor complexes in lipid bilayers (GROMACS/NAMD) over 100 ns trajectories to assess conformational preferences .
Q. What experimental designs validate metabolic pathways of the diastereomers in vitro?
Q. How to address conflicting NMR and crystallography data in structural assignments?
- Multi-technique validation : Cross-reference NMR-derived coupling constants (e.g., J values for cyclohexyl protons) with X-ray torsion angles. Discrepancies may arise from solution vs. solid-state conformers .
- DFT calculations : Optimize diastereomer geometries at the B3LYP/6-31G(d) level and compare computed NMR shifts to experimental data .
Data Contradictions and Mitigation Strategies
- Discrepant melting points : If literature reports varying mp values (e.g., 180–190°C), verify purity via DSC and elemental analysis .
- Variable diastereomer ratios in synthesis : Optimize reaction temperature (-10°C to RT) and solvent polarity (THF vs. MeCN) to control kinetic vs. thermodynamic product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
